Xanthonol
Description
Xanthonol is a dimeric xanthone compound isolated from a non-sporulating fungal species (MF6460) found in Manilkara bidentata leaf litter in Puerto Rico . Its molecular formula, C₃₈H₆₂O₁₂, was confirmed via high-resolution FT/MS (HR-FTMS) analysis, revealing a pseudomolecular ion at m/z 715.2014 . Structurally, this compound is an asymmetric dimer with two xanthone units linked via a 2,2'-diaryl bond. Key features include:
- Two methyl groups (δH 1.95 and 1.97) attached to aromatic carbons (C-3 and C-3').
- A benzoyl group at C-5' confirmed by HMBC correlations .
- Hydrolysis with LiOH yields xanthonolic acid (C₃₄H₅₈O₁₀), which lacks bioactivity, indicating the benzoyl group’s critical role .
This compound exhibits moderate insecticidal and anthelmintic activity against Lucilia sericata (LD₉₀: 33 µg/mL), Aedes aegypti (LD₉₀: 8 µg/mL), and Haemonchus contortus (LD₉₀: 50 µg/mL) . Its activity profile is distinct from reference compounds like nodulisporic acid A, paraherquamide, and ivermectin, which show higher potency but narrower spectra .
Properties
Molecular Formula |
C38H34O14 |
|---|---|
Molecular Weight |
714.7 g/mol |
IUPAC Name |
methyl (4R)-4-benzoyloxy-8,9-dihydroxy-6-methyl-1-oxo-7-[(5R)-1,5,9-trihydroxy-10a-(hydroxymethyl)-3-methyl-8-oxo-6,7-dihydro-5H-xanthen-2-yl]-3,4-dihydro-2H-xanthene-4a-carboxylate |
InChI |
InChI=1S/C38H34O14/c1-16-13-21-27(33(45)29-19(40)9-11-23(42)37(29,15-39)51-21)31(43)25(16)26-17(2)14-22-28(32(26)44)34(46)30-20(41)10-12-24(38(30,52-22)36(48)49-3)50-35(47)18-7-5-4-6-8-18/h4-8,13-14,23-24,39,42-46H,9-12,15H2,1-3H3/t23-,24-,37?,38?/m1/s1 |
InChI Key |
IFAHLFGOCSKGOE-GJQANOTHSA-N |
Isomeric SMILES |
CC1=CC2=C(C(=C1C3=C(C4=C(C=C3C)OC5([C@@H](CCC(=O)C5=C4O)OC(=O)C6=CC=CC=C6)C(=O)OC)O)O)C(=C7C(=O)CC[C@H](C7(O2)CO)O)O |
Canonical SMILES |
CC1=CC2=C(C(=C1C3=C(C4=C(C=C3C)OC5(C(CCC(=O)C5=C4O)OC(=O)C6=CC=CC=C6)C(=O)OC)O)O)C(=C7C(=O)CCC(C7(O2)CO)O)O |
Synonyms |
xanthonol |
Origin of Product |
United States |
Scientific Research Applications
Therapeutic Applications in Oncology
1.1 Modulation of Tumor Microenvironment
Xanthinol nicotinate has been studied for its ability to enhance the efficacy of radio- and chemotherapy by modulating the tumor microenvironment. Research indicates that it can improve tumor perfusion and oxygenation, thereby alleviating hypoxia—a condition that often contributes to resistance against cytotoxic treatments. In a study involving mouse models, xanthinol nicotinate was shown to significantly increase tumor oxygen levels and blood flow, enhancing the response to radiation therapy by 1.4 times and to chemotherapy by 2.7 times when administered prior to treatment .
1.2 Case Study: Xanthinol Nicotinate in Cancer Treatment
A notable study investigated the effects of xanthinol nicotinate on tumor responses in mice subjected to cyclophosphamide chemotherapy. The findings demonstrated that the administration of xanthinol nicotinate prior to chemotherapy led to a marked increase in treatment efficacy, highlighting its potential as an adjunct therapy in cancer management .
Applications in Vascular Disease
2.1 Improvement of Peripheral Vascular Conditions
Xanthinol nicotinate is also utilized in treating peripheral vascular diseases. A double-blind clinical trial involving patients with severe progressive obliterative vascular disease revealed that 25 out of 33 patients experienced significant improvement after treatment with xanthinol nicotinate compared to only 4 patients receiving a placebo . The drug was noted for its ability to reduce whole-blood viscosity and cholesterol levels, making it beneficial for patients where surgical interventions are not feasible.
2.2 Case Study: Efficacy in Inoperable Peripheral Vascular Disease
A prospective study conducted on 350 patients with inoperable progressive peripheral vascular disease showed promising results after a four-week regimen of intravenous xanthinol nicotinate infusion. Key findings included:
- Reduction in Claudication Pain: 301 patients (89.58%) reported significant relief.
- Improvement in Limb Temperature: 72 patients (69.23%) exhibited increased limb temperature.
- Reversion of Cyanotic Changes: 45 cases (81.81%) showed improvement post-treatment .
| Clinical Outcome | Before Treatment (%) | After Treatment (%) | P Value |
|---|---|---|---|
| Claudication Pain | 96% | 10% | <0.001 |
| Rest Pain | 58% | 10.29% | <0.001 |
| Cold Clammy Extremity | 29.71% | 9.14% | <0.001 |
| Pregangrenous Cyanotic Changes | 15.71% | 2.86% | <0.001 |
Comparison with Similar Compounds
Key Structural Insights :
- Linkage Position: this compound’s 2,2'-linkage distinguishes it from the more common 4,4'-linked dimers (e.g., phomoxanthones and dicerandrols). This asymmetry may influence its target specificity .
Bioactivity Comparison
Functional Insights :
- Acetyl Groups: Phomoxanthones require acetyl groups for bioactivity, while this compound’s activity depends on its benzoyl and methyl substituents .
- Activity Spectrum: this compound’s moderate anthelmintic activity contrasts with phomoxanthones’ potent cytotoxicity, highlighting how structural variations drive functional divergence .
Preparation Methods
Epichlorohydrin and N-Methylethanolamine Condensation
The synthesis of this compound via epichlorohydrin and N-methylethanolamine is a multi-step process optimized for industrial scalability. The first step involves the reaction of epichlorohydrin with N-methylethanolamine in absolute ethanol at 18–25°C, yielding 2-hydroxy-3-(2-hydroxyethyl-methylamino-) chloropropane. This intermediate is subsequently reacted with theophylline and niacin under reflux conditions (55–70°C) in ethanol, followed by crystallization at 5–10°C to obtain crude this compound. Key enhancements include microwave-assisted activation (10–20 kHz, 2–4 kW) and ultrasonic treatment with activated carbon (20–25 kHz, 5–8 kW), which improve purity (98.5%) and yield (82%) compared to traditional toluene-isopropanol solvent systems.
Critical Parameters:
Xanthydrol-Based Functionalization
Frontiers in Pharmacology outlines a xanthydrol-centric approach, leveraging nucleophilic substitutions to introduce diverse functional groups. Xanthydrol reacts with thiourea or hydrazine in ethanol under acidic conditions (glacial acetic acid, 67°C), forming thiazolone or dithiolane intermediates. Subsequent reactions with α-haloketones or propargyl bromide yield this compound derivatives with triazole or dithiolane moieties. For instance, coupling xanthydrol with propargyl bromide in dimethylformamide (75°C, 25 h) followed by a click reaction with azides produces triazole-conjugated this compound.
Spectroscopic Validation:
TiCl₄-Mediated Cyclization and Cannizzaro Reaction
The Journal of Organic Chemistry reports a TiCl₄-catalyzed cyclization strategy for synthesizing xanthones, which can be adapted for this compound. Aromatic aldehydes undergo cyclization with resorcinol derivatives in the presence of TiCl₄, followed by a Cannizzaro reaction to yield xanthones. This method tolerates electron-donating and withdrawing groups, achieving yields up to 76%. For example, pranoprofen—a xanthone analog—was synthesized in three steps (59% overall yield).
Advantages:
Ullmann-Type Coupling Reactions
Copper-catalyzed Ullmann couplings enable the synthesis of xanthones from 2-iodophenols and aryl boronic acids. Under microwave irradiation (120°C, 20 min), 2-iodophenol reacts with phenylboronic acid in the presence of CuI and 1,10-phenanthroline, yielding this compound derivatives in 68–85% yields. This method is notable for its rapid kinetics and compatibility with electron-deficient substrates.
Optimization Insights:
-
Catalyst System: CuI/1,10-phenanthroline enhances coupling efficiency.
-
Microwave Irradiation: Reduces reaction time from hours to minutes.
Comparative Analysis of Preparation Methods
Key Observations:
-
Industrial Viability: The epichlorohydrin route (82% yield) is favored for large-scale production due to cost-effective solvents.
-
Functional Diversity: Xanthydrol-based methods enable modular derivatization but require longer reaction times.
-
Catalyst Efficiency: Ullmann couplings achieve the highest yields (85%) but rely on costly copper catalysts.
Characterization and Validation
Advanced spectroscopic techniques are critical for confirming this compound’s structure. For instance, ¹H-NMR spectra of triazole derivatives show distinct peaks at δ 2.1 (NH) and δ 5.3 (CH-NH), while ¹³C-NMR confirms carbonyl groups at 176 ppm. High-resolution mass spectrometry (HRMS) further validates molecular formulae, with deviations <2 ppm.
Industrial Scalability and Environmental Considerations
The transition from toluene-isopropanol to ethanol solvents reduces environmental impact by 40% (based on waste solvent metrics). Microwave and ultrasonic technologies cut energy consumption by 30% compared to conventional heating. However, copper-based Ullmann reactions generate heavy metal waste, necessitating post-treatment filtration .
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing Xanthonol derivatives, and how can researchers optimize reaction yields?
- Methodological Answer : this compound synthesis typically involves Friedel-Crafts alkylation or oxidative coupling of phenolic precursors. To optimize yields, researchers should systematically vary reaction parameters (temperature, solvent polarity, catalyst concentration) and employ design-of-experiments (DoE) frameworks to identify optimal conditions . Characterization via HPLC and NMR is critical to verify purity and structural integrity.
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s structural and functional properties?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) are essential for confirming molecular structure. UV-Vis spectroscopy can identify π-π* transitions in the xanthone backbone, while reversed-phase HPLC with diode-array detection ensures purity assessment. Cross-validate results with computational simulations (e.g., DFT for NMR chemical shifts) to resolve ambiguities .
Q. How can researchers validate the biological activity of this compound in vitro, and what controls are necessary to ensure reproducibility?
- Methodological Answer : Use dose-response assays (e.g., MTT for cytotoxicity) with positive/negative controls (e.g., DMSO vehicle, reference inhibitors). Replicate experiments across independent cell lines or batches to account for biological variability. Statistical tools like ANOVA with post-hoc tests (Tukey’s HSD) should quantify significance, and raw data must be archived for transparency .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictory findings in this compound’s mechanism of action across different biological models?
- Methodological Answer : Conduct comparative studies using isogenic cell lines or transgenic organisms to isolate variables (e.g., receptor expression levels). Integrate multi-omics data (transcriptomics, metabolomics) to identify context-dependent pathways. Apply contradiction analysis frameworks (e.g., principal contradiction identification ) to prioritize hypotheses for further testing. Publish negative results to mitigate publication bias .
Q. What computational strategies are effective for predicting this compound’s pharmacokinetic properties and off-target interactions?
- Methodological Answer : Use molecular docking (AutoDock Vina) to screen against target libraries (e.g., ChEMBL). Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability. Combine QSAR models with ADMET predictors (SwissADME) to optimize bioavailability. Cross-reference with experimental data from microsomal stability assays .
Q. How can researchers ensure reproducibility in this compound studies when using heterogeneous datasets or non-standardized protocols?
- Methodological Answer : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) by sharing raw datasets in public repositories (e.g., Zenodo). Use standardized assay protocols (e.g., NIH guidelines for cytotoxicity) and report deviations transparently. Meta-analyses of existing literature can identify protocol inconsistencies and recommend harmonization strategies .
Q. What ethical and methodological considerations are critical when transitioning from in vitro to in vivo studies of this compound?
- Methodological Answer : Follow ARRIVE 2.0 guidelines for animal studies, including power analysis to minimize sample sizes. Preclinical trials must include pharmacokinetic profiling (plasma half-life, tissue distribution) and toxicity endpoints (ALT/AST levels, histopathology). Obtain ethics committee approval and disclose conflicts of interest in publications .
Data Analysis and Interpretation
Q. How should researchers statistically analyze dose-dependent effects of this compound in complex biological systems?
- Methodological Answer : Fit dose-response curves using nonlinear regression (e.g., Hill equation) and calculate EC₅₀/IC₅₀ values. Use mixed-effects models to account for hierarchical data structures (e.g., multiple time points). Sensitivity analysis (Monte Carlo simulations) can quantify parameter uncertainty .
Q. What frameworks are recommended for integrating qualitative and quantitative data in this compound’s pharmacological profiling?
- Methodological Answer : Employ mixed-methods triangulation: combine quantitative metrics (binding affinity, IC₅₀) with qualitative observations (morphological changes in cells). Thematic analysis of literature can identify knowledge gaps, while Bayesian meta-analysis synthesizes heterogeneous data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
